molecular formula C25H44O4 B13357594 Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate

Cat. No.: B13357594
M. Wt: 408.6 g/mol
InChI Key: GXUOPIMXKVNLQK-XVTLYKPTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate is an organic compound that belongs to the class of malonates It is characterized by the presence of a malonate ester group and a long-chain unsaturated fatty acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate typically involves the esterification of malonic acid with diethyl alcohol, followed by the introduction of the unsaturated fatty acid chain. One common method involves the use of a Grignard reagent derived from the unsaturated fatty acid, which is then reacted with diethyl malonate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the unsaturated bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The process includes the purification of the final product through distillation or recrystallization to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate undergoes various chemical reactions, including:

    Oxidation: The unsaturated fatty acid chain can be oxidized to form epoxides or hydroxylated derivatives.

    Reduction: The double bonds in the fatty acid chain can be reduced to form saturated derivatives.

    Substitution: The malonate ester group can undergo nucleophilic substitution reactions, leading to the formation of various substituted malonates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method for reducing the double bonds.

    Substitution: Nucleophiles such as alkyl halides or amines can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Epoxides, diols, and hydroxylated fatty acids.

    Reduction: Saturated malonates.

    Substitution: Various substituted malonates depending on the nucleophile used.

Scientific Research Applications

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of lipid-based drug delivery systems.

    Industry: Utilized in the production of polymers and materials with specific properties, such as flexibility and hydrophobicity.

Mechanism of Action

The mechanism of action of diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate involves its interaction with various molecular targets. The unsaturated fatty acid chain can interact with lipid membranes, affecting their fluidity and permeability. Additionally, the malonate ester group can participate in enzymatic reactions, leading to the formation of active metabolites that exert biological effects. The compound may also modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Diethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate can be compared with other similar compounds, such as:

    Diethyl malonate: Lacks the long-chain unsaturated fatty acid moiety, making it less hydrophobic and less biologically active.

    Methyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate: Similar structure but with a methyl ester group instead of an ethyl ester, which may affect its reactivity and solubility.

    Ethyl 2-((9Z,12Z)-octadeca-9,12-dien-1-yl)malonate: Similar structure but with an ethyl ester group, which may have slightly different physical and chemical properties.

The uniqueness of this compound lies in its combination of a malonate ester group with a long-chain unsaturated fatty acid, providing a balance of reactivity and hydrophobicity that can be exploited in various applications.

Properties

Molecular Formula

C25H44O4

Molecular Weight

408.6 g/mol

IUPAC Name

diethyl 2-[(9Z,12Z)-octadeca-9,12-dienyl]propanedioate

InChI

InChI=1S/C25H44O4/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24(26)28-5-2)25(27)29-6-3/h10-11,13-14,23H,4-9,12,15-22H2,1-3H3/b11-10-,14-13-

InChI Key

GXUOPIMXKVNLQK-XVTLYKPTSA-N

Isomeric SMILES

CCCCC/C=C\C/C=C\CCCCCCCCC(C(=O)OCC)C(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCCCCCCCCC(C(=O)OCC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.